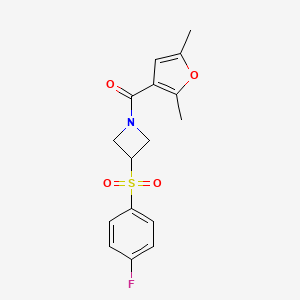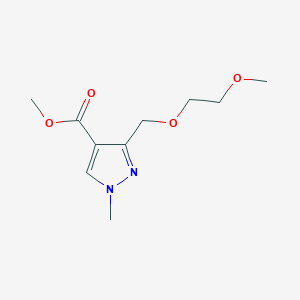
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate, also known as MRC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MRC is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have shown that Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been shown to have antioxidant and hepatoprotective effects. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is also stable under normal laboratory conditions. However, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
For the study of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate include investigating its potential use in the treatment of cancer and Alzheimer's disease and further elucidating its mechanism of action.
Synthesis Methods
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl methyl ether in the presence of sodium hydride. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with methoxyethanol. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can also be synthesized using the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with sodium methoxide and methanol.
Scientific Research Applications
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have antioxidant and hepatoprotective effects.
properties
IUPAC Name |
methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-12-6-8(10(13)15-3)9(11-12)7-16-5-4-14-2/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJNRPMLDTTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

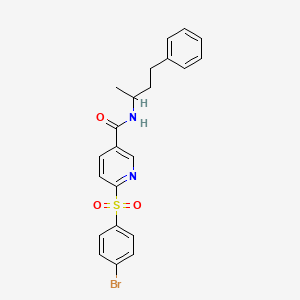
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
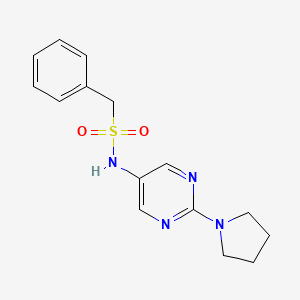
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)

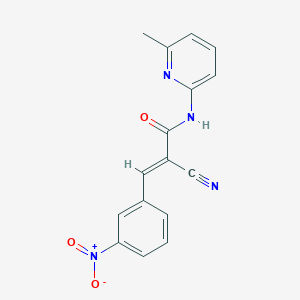

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
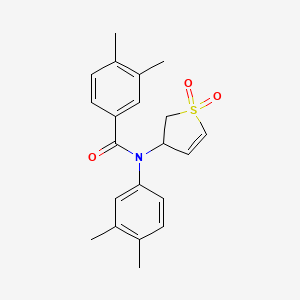

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)
